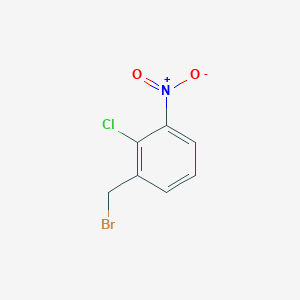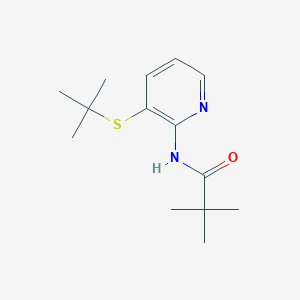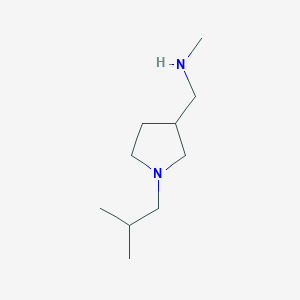
1-(Bromomethyl)-2-chloro-3-nitrobenzene
Descripción general
Descripción
1-(Bromomethyl)-2-chloro-3-nitrobenzene (BCN) is an organic compound that is widely used in scientific research. BCN is a versatile molecule, as it can be used for a variety of purposes, including synthesis, medicinal applications, and as an intermediate in chemical reactions. BCN is a key component in many laboratory experiments, as its unique structure makes it an ideal starting material for a range of reactions.
Aplicaciones Científicas De Investigación
Structural Analysis and Material Properties
- Anisotropic Displacement Parameters : Research by Mroz et al. (2020) investigated the anisotropic displacement parameters of 1-(Bromomethyl)-2-chloro-3-nitrobenzene through both theoretical calculations and X-ray diffraction experiments. This study offers insights into the structural properties and challenges in experimenting with this compound (Mroz, Wang, Englert, & Dronskowski, 2020).
Chemical Analysis and Detection Techniques
- Detection in Pharmaceutical Compounds : Raman et al. (2017) developed sensitive methods for determining potentially genotoxic impurities, including this compound, in pharmaceutical compounds like rizatriptan benzoate. This study highlights the use of chromatographic techniques for the detection and analysis of this compound (Raman, Prasad, Reddy, & Ramakrishna, 2017).
Chemical Synthesis and Reactions
Electrosynthetic Applications : The electrochemical reductions of related nitrobenzene compounds, as studied by Du and Peters (2010), provide insights into the potential electrosynthetic applications of this compound. These studies involve the synthesis of various benzene derivatives under different conditions (Du & Peters, 2010).
Nucleophilic Aromatic Substitution : Gold, Miri, and Robinson (1980) examined the reaction of nitrobenzenes with sodium borohydride, providing insights into the behavior of this compound in nucleophilic aromatic substitution reactions. This research highlights the role of hydride Meisenheimer adducts as intermediates (Gold, Miri, & Robinson, 1980).
Isotopic Abundance and Physical Properties
- Isotopic Abundance Analysis : Trivedi et al. (2016) investigated the impact of biofield energy treatment on the isotopic abundance ratios in chloro-nitrobenzene compounds. Such studies can provide valuable information about the physical and chemical properties of this compound and its isotopic characteristics (Trivedi, Branton, Trivedi, Nayak, Panda, & Jana, 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(bromomethyl)-2-chloro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVMWOLRMDEQHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593117 | |
| Record name | 1-(Bromomethyl)-2-chloro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89642-16-0 | |
| Record name | 1-(Bromomethyl)-2-chloro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B1289478.png)





![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)


![tert-butyl 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1289505.png)
![tert-butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1289507.png)

